1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-

MDM2 inhibitor p53 activator structural analog

1,4-Benzenediamine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl- (CAS 881373-72-4; molecular formula C₂₇H₂₅N₅; MW 419.5 g/mol) is a synthetic small-molecule organic compound incorporating an N-methylindole moiety, an ethylene linker, and a 1,4-benzenediamine core substituted with two 4-pyridinyl groups. The compound belongs to the pyridinyl-indole-benzenediamine chemotype and is annotated in vendor and database sources as a putative inhibitor of the MDM2 ubiquitin ligase, a key negative regulator of the p53 tumor suppressor.

Molecular Formula C27H25N5
Molecular Weight 419.5 g/mol
Cat. No. B14123529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-BenzenediaMine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl-
Molecular FormulaC27H25N5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCN(C3=CC=C(C=C3)NC4=CC=NC=C4)C5=CC=NC=C5
InChIInChI=1S/C27H25N5/c1-31-20-21(26-4-2-3-5-27(26)31)14-19-32(25-12-17-29-18-13-25)24-8-6-22(7-9-24)30-23-10-15-28-16-11-23/h2-13,15-18,20H,14,19H2,1H3,(H,28,30)
InChIKeyFXZFMHSYVAHGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenediamine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl- (CAS 881373-72-4): Structural Identity, MDM2/p53 Pathway Context, and Procurement Rationale


1,4-Benzenediamine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl- (CAS 881373-72-4; molecular formula C₂₇H₂₅N₅; MW 419.5 g/mol) is a synthetic small-molecule organic compound incorporating an N-methylindole moiety, an ethylene linker, and a 1,4-benzenediamine core substituted with two 4-pyridinyl groups [1]. The compound belongs to the pyridinyl-indole-benzenediamine chemotype and is annotated in vendor and database sources as a putative inhibitor of the MDM2 ubiquitin ligase, a key negative regulator of the p53 tumor suppressor . Its structural architecture distinguishes it from the clinically investigated MDM2 antagonist JNJ-26854165 (Serdemetan; CAS 881202-45-5), which bears a single 4-pyridinyl group and an unsubstituted indole NH . At the time of this analysis, no peer-reviewed primary research article or issued patent was identified that reports quantitative biological activity data (e.g., IC₅₀, Kᵢ, Kd, cellular EC₅₀, or in vivo efficacy) specifically for CAS 881373-72-4. Consequently, procurement decisions must currently be guided by structural rationale, computed physicochemical properties, and inference from the well-characterized analog JNJ-26854165, rather than by direct empirical potency comparisons.

Pathway MDM2/p53 ubiquitin ligase pathway research Annotated as putative MDM2 inhibitor; structural rationale-based probe
Chemotype N-methylindole, bis-4-pyridinyl benzenediamine Unique substitution vs. mono-pyridinyl NH-indole analogs
Use Context SAR probe for indole N-methylation and bis-pyridinyl effects No published biological activity data; independent characterization needed

Why In-Class Pyridinyl-Indole-Benzenediamine Compounds Cannot Be Interchanged: The Case of N-Methyl and Bis-Pyridinyl Modification


Within the pyridinyl-indole-benzenediamine chemotype, minor structural modifications produce substantial changes in molecular properties that are likely to translate into divergent target binding, pharmacokinetics, and selectivity profiles—even when quantitative biological data are not yet publicly available for every analog. The compound CAS 881373-72-4 differs from the reference MDM2 inhibitor JNJ-26854165 (Serdemetan) at two critical positions: (i) the indole NH is replaced by an N-methyl group, eliminating a hydrogen-bond donor; (ii) a second 4-pyridinyl group is introduced on the benzenediamine nitrogen distal to the indole-ethyl chain, adding a hydrogen-bond acceptor and altering molecular shape, lipophilicity, and electronic distribution [1]. These modifications increase the computed XLogP3-AA from a predicted ~3.1 for JNJ-26854165 to 5.0 for CAS 881373-72-4, increase the molecular weight from 328.4 to 419.5 g/mol, and change the hydrogen-bond donor/acceptor count from 3/4 to 1/4 [1][2]. Such differences in physicochemical descriptors are known to influence membrane permeability, metabolic stability, and off-target binding promiscuity [3]. Consequently, assuming functional equivalence between CAS 881373-72-4 and JNJ-26854165—or any other single-pyridinyl, NH-indole analog—without empirical confirmation is scientifically unsound and may lead to erroneous experimental conclusions or procurement of an inappropriate tool compound.

Target Compound CAS 881373-72-4 N-methylindole, bis-4-pyridinyl; HBD=1, HBA=4, XLogP=5.0, MW=419.5
Common Analog JNJ-26854165 (Serdemetan) NH-indole, mono-4-pyridinyl; HBD=3, HBA=4, XLogP~3.1, MW=328.4
N-methylation removes a key hydrogen-bond donor; the second pyridine alters shape and lipophilicity. Computed ΔXLogP ≈ +1.9 and ΔMW +91 g/mol may shift membrane permeability, metabolic stability, and binding mode—functional equivalence cannot be assumed without empirical data.

Quantitative Differentiation Evidence for 1,4-Benzenediamine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl- (CAS 881373-72-4) Versus Closest Analogs


Structural Comparison: N-Methylindole and Bis-4-Pyridinyl Modification Versus JNJ-26854165

CAS 881373-72-4 incorporates two structural modifications relative to the reference MDM2 inhibitor JNJ-26854165 (Serdemetan, CAS 881202-45-5; antiproliferative IC₅₀ = 240–440 nM in wild-type p53 cancer cell lines ): (1) methylation of the indole N–H to N–CH₃, and (2) addition of a second 4-pyridinyl substituent on the benzenediamine core. These changes eliminate one hydrogen-bond donor (indole NH) and introduce an additional hydrogen-bond acceptor (second pyridine N), altering the HBD/HBA ratio from 3/4 in JNJ-26854165 to 1/4 in the target compound [1][2]. In MDM2 inhibitor design, the indole NH often participates in key hydrogen-bond interactions within the p53-binding cleft; its methylation is expected to modulate, and potentially reduce, binding affinity unless compensated by newly introduced contacts from the second pyridinyl group. No direct binding or functional assay data are publicly available at this time to quantify the net effect of these modifications.

Structural comparison: N-methyl and bis-pyridinyl vs. JNJ-26854165
Class-level inference
HBD/HBA: 1/4 vs. 3/4; ΔMW +91.1 g/mol
Indole N-methylation eliminates H-bond donor; second pyridine adds H-bond acceptor.
Binding mode may differ; requires independent characterization
No direct binding or functional assay data available
MDM2 inhibitor p53 activator structural analog

Computed Lipophilicity (XLogP3-AA) and Its Implications for MDM2 Inhibitor Selection

The computed partition coefficient (XLogP3-AA) for CAS 881373-72-4 is 5.0 [1], which exceeds the typical optimal range for orally bioavailable drugs (LogP 1–3) and is significantly higher than the estimated XLogP3-AA of approximately 3.1 for JNJ-26854165 [2]. MDM2 inhibitors with elevated lipophilicity have been associated with poorer solubility, higher plasma protein binding, and increased risk of off-target pharmacology including hERG channel inhibition and cytochrome P450 promiscuity [3]. The Δ of approximately +1.9 log units represents a roughly 80-fold difference in predicted octanol-water partition coefficient, suggesting that CAS 881373-72-4 will distribute differently in biological membranes and may exhibit distinct tissue partitioning and metabolic clearance profiles compared to the less lipophilic JNJ-26854165.

Computed lipophilicity (XLogP3-AA)
Supporting evidence
XLogP3-AA = 5.0 vs. ~3.1 (Δ +1.9, ~80× higher)
PubChem computed; JNJ-26854165 estimate.
Elevated lipophilicity may alter solubility, protein binding, and off-target profile
Assay interference and permeability kinetics require review
lipophilicity drug-likeness MDM2/p53

Molecular Weight and Rotatable Bond Comparison: Implications for Cellular Permeability and Target Engagement

CAS 881373-72-4 has a molecular weight of 419.5 g/mol and 7 rotatable bonds, compared to 328.4 g/mol and 5 rotatable bonds for JNJ-26854165 [1][2]. Both the molecular weight increase (+91.1 g/mol, +27.7%) and the additional rotatable bonds (+2) move CAS 881373-72-4 further from the Veber oral bioavailability parameter space (≤10 rotatable bonds, but combined with higher PSA and MW constraints) [3]. For intracellular protein-protein interaction targets such as MDM2, higher molecular weight can impair passive membrane permeability, while additional rotatable bonds increase the conformational entropy penalty upon target binding, potentially reducing binding affinity even if key interactions are preserved.

Molecular weight and rotatable bonds
Supporting evidence
MW 419.5 vs. 328.4 g/mol; rot. bonds 7 vs. 5
ΔMW +27.7%; +2 rotatable bonds.
May impact passive permeability and target-binding entropy
Cellular exposure could differ from less flexible analog
molecular weight rotatable bonds permeability

Vendor-Supplied Purity Specifications and Availability: CAS 881373-72-4 Versus JNJ-26854165

Commercially, CAS 881373-72-4 is available from specialty chemical suppliers such as MolCore with a stated purity of ≥98% (NLT 98%) . In comparison, JNJ-26854165 (Serdemetan) is widely available from multiple well-established biochemical reagent vendors (e.g., Cayman Chemical, MedChemExpress, Selleck Chemicals) at ≥98% purity and is accompanied by documented analytical certificates including HPLC, NMR, and biological activity validation data . The narrower supplier base and absence of published biological QC data for CAS 881373-72-4 mean that procuring laboratories must independently verify identity, purity, and biological activity before use, adding time and cost relative to purchasing the well-characterized JNJ-26854165 standard.

Vendor purity & documentation
Data to verify
≥98% purity (NLT 98%); limited suppliers (~2–3)
No biological QC data; JNJ-26854165 available from >10 sources with full QC.
In-house identity, purity, and activity verification required
Procurement path less mature; best suited for SAR labs accepting characterization overhead
purity procurement vendor comparison

Recommended Scientific Application Scenarios for 1,4-Benzenediamine, N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-N,N'-di-4-pyridinyl- (CAS 881373-72-4)


Structure-Activity Relationship (SAR) Studies of Indole N-Methylation in MDM2/p53 Inhibitor Chemotypes

CAS 881373-72-4 is most rationally deployed as a comparator compound in SAR campaigns investigating the pharmacological consequence of indole N-methylation within the pyridinyl-indole-benzenediamine series. By comparing its activity against the unmethylated parent scaffold JNJ-26854165 (IC₅₀ = 240–440 nM in wild-type p53 cell lines [1]), researchers can isolate the contribution of the indole NH hydrogen-bond donor to MDM2 binding affinity, cellular potency, and selectivity. The compound's computed XLogP3-AA of 5.0 (Δ ≈ +1.9 vs. JNJ-26854165) additionally enables investigation of lipophilicity-driven changes in membrane permeability and non-specific protein binding . Because no published biological activity data exist for this compound, initial characterization should include MDM2 binding assays (FP or TR-FRET), p53 transcriptional reporter assays, and proliferation assays in isogenic wild-type versus p53-null cell lines to establish its intrinsic activity profile.

Evaluating Bis-Pyridinyl Substitution Effects on Target Binding and Off-Target Selectivity

The bis-4-pyridinyl substitution pattern of CAS 881373-72-4 distinguishes it from mono-pyridinyl analogs including JNJ-26854165. The second pyridine ring introduces an additional hydrogen-bond acceptor site and alters the overall molecular electrostatic potential surface, which may create novel interactions within the MDM2 binding pocket or, conversely, introduce steric clashes that reduce affinity [1]. This compound serves as a tool to probe whether the MDM2 RING domain or the p53-binding cleft can accommodate a second basic heterocycle, and whether such accommodation translates to altered ubiquitin ligase inhibition or proteasomal recruitment. Off-target profiling against a panel of receptors, ion channels, and kinases is recommended, as the elevated lipophilicity (XLogP3-AA = 5.0) raises the probability of polypharmacology .

Computational Chemistry and Molecular Docking: A Test Case for Predicted Versus Experimental Binding Modes

Given the absence of experimental co-crystal structures or binding data, CAS 881373-72-4 represents a valuable test case for computational chemists aiming to validate molecular docking and free-energy perturbation (FEP) predictions for N-methylindole, bis-pyridinyl analogs of MDM2 inhibitors. Researchers can perform prospective docking into the MDM2 crystal structure (e.g., PDB 4ERF or similar) and compare predicted binding poses and scores with those of JNJ-26854165 to generate hypotheses about the structural determinants of affinity [1]. Subsequent experimental determination of binding constants (Kd or IC₅₀) would then close the prediction-validation loop, contributing to improved scoring functions for this chemotype. The compound's 7 rotatable bonds and conformational flexibility present a non-trivial challenge for accurate pose prediction, enhancing the scientific value of such an exercise .

Chemical Probe Validation and Pharmacological Tool Compound Development

For laboratories engaged in chemical probe development, CAS 881373-72-4 may serve as a starting point or intermediate for further medicinal chemistry optimization. Its structural features—N-methylindole and bis-4-pyridinyl substitution—are modifications that could enhance metabolic stability (by blocking indole N-glucuronidation or N-oxidation pathways) or alter tissue distribution (via increased lipophilicity) [1]. However, before use as a pharmacological tool compound, it is essential to establish: (i) the compound's MDM2 binding affinity and mechanism of inhibition (competitive vs. allosteric); (ii) its selectivity profile against related E3 ligases (e.g., MDMX/MDM4); (iii) its cellular p53 stabilization and transcriptional activation potency; and (iv) its pharmacokinetic properties in the intended experimental species. The well-characterized analog JNJ-26854165 (IC₅₀ = 240–440 nM ) should be included as a positive control in all such experiments to enable direct, quantitative head-to-head comparison.

Application
Selection Property
Validation Focus
Indole N-methylation SAR studies
N-methylindole chemotype vs. parent NH-indole
MDM2 binding and p53 transcriptional activation comparison
Bis-pyridinyl interaction profiling
Second 4-pyridinyl substitution effect
MDM2 binding cleft accommodation and off-target selectivity panel
Computational docking test case
Conformational flexibility and N-methyl motif
Predicted vs. experimental binding mode correlation
Chemical probe optimization
Structural differentiation from reference inhibitor
MDM2 affinity, selectivity, and cellular pathway engagement
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